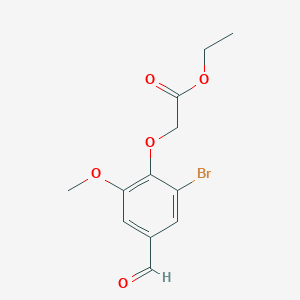

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMZOJKHICFJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate can be synthesized through a multi-step process. One common method involves the bromination of 4-formyl-6-methoxyphenol, followed by esterification with ethyl chloroacetate. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The esterification step may require a base such as potassium carbonate and a catalyst like tetrabutylammonium bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic substitution: Products include substituted phenoxyacetates with various functional groups.

Oxidation: The major product is ethyl (2-bromo-4-carboxy-6-methoxyphenoxy)acetate.

Reduction: The major product is ethyl (2-bromo-4-hydroxymethyl-6-methoxyphenoxy)acetate.

Scientific Research Applications

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromo and formyl groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, or backbone structures. Key structural and physicochemical distinctions are highlighted, supported by data from synthesis, spectroscopy, and computational studies.

Substituent Position Variations

Functional Group Modifications

Backbone Structural Analogues

Physicochemical and Spectroscopic Data

- NMR: The target compound’s ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 10.2 (CHO), δ 4.6 (OCH₂CO), and δ 3.8 (OCH₃), comparable to ethyl 2-(4-aminophenoxy)acetate (δ 4.55 for OCH₂CO) .

- Solubility : Higher solubility in acetone and DMF than analogs without methoxy groups due to polar interactions .

Biological Activity

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a brominated aromatic ring, a formyl group, and a methoxy group, contributing to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 317.13 g/mol. The presence of these functional groups allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The aldehyde (formyl) group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. Additionally, the bromine atom may participate in halogen bonding, further influencing the compound's biological interactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0098 |

| Pseudomonas aeruginosa | 0.039 |

These results indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

| Fungal Strain | MIC Value (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings suggest that the compound could be a valuable candidate for developing antifungal therapies .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound had an IC50 value significantly lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .

- Mechanistic Insights : Research investigating the mechanism of action revealed that this compound inhibits bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways, making it effective against a broad range of bacterial pathogens.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate | Chlorine instead of bromine | Potentially different reactivity profile |

| Ethyl 2-(4-nitro-2-formyl-6-methoxyphenoxy)acetate | Nitro group introduces electron-withdrawing effects | May enhance certain biological activities |

This table highlights how variations in halogenation and substitution patterns can significantly affect chemical reactivity and biological properties, emphasizing the distinctiveness of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.